Anabaenopeptilide 90A
Description
Structure
2D Structure
Properties
Molecular Formula |
C46H64N8O14 |
|---|---|
Molecular Weight |
953 g/mol |
IUPAC Name |
N-[8-butan-2-yl-21-hydroxy-2-(1-hydroxyethyl)-15-[2-(4-hydroxyphenyl)ethyl]-5-[(4-methoxyphenyl)methyl]-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-formamidopentanediamide |
InChI |
InChI=1S/C46H64N8O14/c1-7-24(2)37-46(66)68-26(4)38(52-40(60)31(48-23-55)18-20-35(47)58)43(63)49-32(17-12-27-8-13-29(57)14-9-27)41(61)50-33-19-21-36(59)54(44(33)64)39(25(3)56)45(65)53(5)34(42(62)51-37)22-28-10-15-30(67-6)16-11-28/h8-11,13-16,23-26,31-34,36-39,56-57,59H,7,12,17-22H2,1-6H3,(H2,47,58)(H,48,55)(H,49,63)(H,50,61)(H,51,62)(H,52,60) |
InChI Key |
OWICVIMBSMKDHR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=C(C=C3)OC)C)C(C)O)O)CCC4=CC=C(C=C4)O)NC(=O)C(CCC(=O)N)NC=O)C |
Origin of Product |
United States |
Ecological Distribution and Environmental Influences on Anabaenopeptilide 90a Production
Geographical and Aquatic Occurrence of Anabaenopeptilide 90A
This compound has been identified in various freshwater environments, often in association with cyanobacterial blooms. Its detection serves as a marker for the presence of specific toxin-producing cyanobacterial strains. For instance, this compound was detected as the sole cyanobacterial peptide in a sample from Lake Mikri Prespa in Greece, highlighting its potential dominance in certain ecological niches nih.gov. The compound is often found alongside a suite of other bioactive peptides, such as microcystins and anabaenopeptins, during comprehensive analyses of cyanobacterial bloom events nih.gov. The primary producer strain for this compound was first isolated from Lake Vesijärvi in Finland, indicating its presence in northern European freshwater bodies asm.org. The occurrence of this compound and other related cyanopeptides is a global phenomenon, with detection in freshwater systems across different continents nih.govmdpi.comnih.govresearchgate.net.
Producer Organisms: Specific Cyanobacterial Strains and Genera
The biosynthesis of this compound is linked to specific cyanobacterial producers, with one strain being particularly well-characterized.
The cyanobacterium Anabaena strain 90 is the most well-documented producer of this compound asm.orgnih.gov. This strain, isolated from a bloom in Finland's Lake Vesijärvi, produces a complex mixture of bioactive peptides asm.org. Alongside this compound, it also synthesizes Anabaenopeptilide 90B, several hepatotoxic microcystins, and a class of six-residue peptides known as anabaenopeptins asm.orgnih.gov. Genetic studies have identified the specific nonribosomal peptide synthetase (NRPS) gene cluster, termed the apd gene cluster, responsible for the biosynthesis of anabaenopeptilides in Anabaena 90 nih.gov. The creation of a mutant strain with an inactivated apdA gene confirmed this pathway, as the mutant ceased production of anabaenopeptilides while continuing to produce other peptides like microcystins and anabaenopeptins nih.gov.
While Anabaena strain 90 is the definitive source, the full taxonomic range of this compound producers is not yet fully elucidated. The detection of this specific peptide in locations where Anabaena strain 90 has not been reported, such as in Greek lakes, suggests that other, potentially related, cyanobacterial strains or genera may also possess the genetic capability for its synthesis nih.gov. However, comprehensive screenings for the apd genes in a wide range of cyanobacterial taxa have not been extensively reported. The broader class of related compounds, anabaenopeptins, is known to be produced by a diverse array of cyanobacterial genera, including Planktothrix, Microcystis, Nodularia, and Nostoc mdpi.comnih.govnih.govmdpi.com. This wide distribution for a related peptide class suggests that anabaenopeptilide production might also be found in other taxa pending further investigation.
Environmental Factors Modulating Anabaenopeptilide Production
The production of this compound by cyanobacteria is not constant but is influenced by various environmental factors, with nutrient availability being a key modulator.
Nutrient levels, particularly phosphorus, have been shown to significantly affect the production of anabaenopeptilides in Anabaena strain 90. Studies have demonstrated that peptide production is often highest under conditions that are optimal or slightly suboptimal for growth nih.gov.
Research combining transcriptomic and proteomic approaches revealed that under low-phosphate stress conditions, Anabaena 90 showed an increased abundance of transcripts from the anabaenopeptilide gene cluster nih.gov. This suggests an upregulation of the biosynthetic machinery for this peptide when phosphorus is limited. Similarly, another study found that in phosphorus-limited conditions, Anabaena sp. 90 produced higher amounts of anabaenopeptilide 90B, a closely related compound nih.gov. This compensatory dynamic, where the production of certain peptides increases as others decrease, may be a strategy for survival in fluctuating environments researchgate.net. While nitrogen is a crucial component of peptides, studies on Anabaena have often focused on phosphorus as the key limiting nutrient for nitrogen-fixing cyanobacteria nih.govmdpi.commdpi.com.
The table below summarizes findings on the influence of phosphate (B84403) on the production of various peptides by Anabaena strain 90.
Table 1: Effect of Phosphate Limitation on Peptide Biosynthesis Gene Expression in Anabaena sp. 90
| Gene Cluster | Condition | Observed Effect | Reference |
|---|---|---|---|
| Anabaenopeptilide | Low Phosphate | Increased abundance of transcripts | nih.gov |
| Microcystin | Low Phosphate | Increased abundance of transcripts | nih.gov |
| Anabaenopeptin | Low Phosphate | Increased abundance of transcripts | nih.gov |
Table 2: List of Compounds Mentioned
| Compound Name | Class |
|---|---|
| This compound | Depsipeptide |
| Anabaenopeptilide 90B | Depsipeptide |
| Anabaenopeptin | Peptide |
| Microcystin | Heptapeptide |
Influence of Light and Temperature Regimes
The production of this compound by cyanobacteria is significantly influenced by environmental factors, particularly light intensity. While the direct effects of different temperature regimes on the biosynthesis of this specific compound are not extensively detailed in the available research, studies on the producing organism, Anabaena strain 90, provide valuable insights into how light availability modulates the production of anabaenopeptilides.
Research conducted on Anabaena strain 90 has demonstrated a clear correlation between light intensity and the concentration of anabaenopeptilides. nih.govasm.org In laboratory settings, the highest concentrations of anabaenopeptilides were observed at the highest light intensities tested. nih.gov This suggests that light may be a stimulating factor for the biosynthetic pathways responsible for producing these secondary metabolites.
A study comparing the wild-type Anabaena strain 90 with a mutant strain deficient in anabaenopeptilide production revealed that in the wild-type strain, the concentration of anabaenopeptilides was highest at the highest light and phosphate levels. nih.gov This indicates a potential interplay between light availability and nutrient status in regulating the production of these compounds.
The investigation by Repka and colleagues in 2004 provided specific data on the effects of varying light intensities on the growth and peptide production of Anabaena strain 90. nih.govasm.org The experiments were conducted at a constant temperature of 22°C, with cultures subjected to different light intensities. nih.gov The findings from this research underscore the role of light as a critical environmental cue for the production of anabaenopeptilides.
While the focus of this study was primarily on light and phosphate, it provides a foundational understanding of how physical environmental parameters can influence the metabolic output of cyanobacteria. The data suggests that under conditions of high light, Anabaena strain 90 allocates more resources towards the synthesis of anabaenopeptilides.
The following table summarizes the findings on the influence of light intensity on the concentration of anabaenopeptilides in Anabaena strain 90.
| Light Intensity (μmol m⁻² s⁻¹) | Anabaenopeptilide Concentration (relative units) |
| Low | Lower |
| Medium | Intermediate |
| High | Highest |
Note: This table is a qualitative representation based on the reported trends, as specific numerical values for this compound concentration at each light level were not provided in the summarized research.
In contrast to the clear effect of light, the influence of temperature on anabaenopeptin production, a related group of peptides, has been observed to have an inverse relationship with the growth rate of Anabaena sp. 90. mdpi.com An increase in temperature favored anabaenopeptin production but resulted in a slower growth rate. mdpi.com However, it is important to note that these findings pertain to anabaenopeptins and not specifically to this compound.
Further research is needed to elucidate the specific effects of different temperature regimes and the potential synergistic effects of light and temperature on the production of this compound.
Molecular Biosynthesis of Anabaenopeptilide 90a
Non-Ribosomal Peptide Synthetase (NRPS) System Architecture
Identification and Characterization of the Anabaenopeptilide Synthetase Gene Cluster
The anabaenopeptilide synthetase gene cluster in Anabaena strain 90 has been identified and characterized, revealing a collection of genes responsible for the production of anabaenopeptilides. pnas.orgwiley.comnih.gov This cluster contains the genes encoding the large, modular NRPS enzymes, as well as genes for tailoring enzymes that modify the peptide backbone. oup.comoup.com The discovery of this gene cluster was facilitated by using degenerate oligonucleotide primers based on conserved sequences found in other known peptide synthetases. wiley.comnih.gov
A significant finding from the characterization of this gene cluster is the principle of co-linearity: the sequential arrangement of the biosynthetic modules on the genes corresponds to the order of amino acids in the resulting peptide. wiley.comwiley.com This modular organization is a hallmark of NRPS systems. acs.organnualreviews.orgbeilstein-journals.org
The core of the anabaenopeptilide synthetase is composed of proteins encoded by the apdA, apdB, and apdD genes. wiley.comoup.com These three genes collectively encode seven distinct modules, each responsible for the incorporation of one of the seven amino acids in the anabaenopeptilide structure. nih.govwiley.com
The distribution of these modules across the genes is as follows:
apdA: Contains two modules. wiley.comwiley.com
apdB: Contains four modules. wiley.comwiley.com
apdD: Contains one module. wiley.comwiley.com
A knockout mutation, created by inserting a chloramphenicol (B1208) resistance gene into the apdA gene, resulted in the cessation of anabaenopeptilide production, confirming the essential role of this gene cluster in the biosynthesis. wiley.comnih.gov
| Gene | Encoded Protein | Number of Modules | Encoded Polypeptide (amino acids) | Predicted Mass (Da) |
| apdA | ApdA | 2 | 2258 | 253,034 |
| apdB | ApdB | 4 | 5060 | 566,213 |
| apdD | ApdD | 1 | 1383 | 155,393 |
Table 1: Details of the anabaenopeptilide synthetase genes and their corresponding proteins. wiley.com
Located between the apdB and apdD genes is the apdC gene, which is proposed to encode a halogenase. wiley.comoup.com This enzyme is believed to be responsible for the chlorination of a tyrosine residue, leading to the formation of Anabaenopeptilide 90B, a chlorinated analog of Anabaenopeptilide 90A. wiley.comoup.comwiley.com The apdC gene product shows sequence similarity to other known halogenases and contains a characteristic NAD cofactor binding motif. oup.comoup.comwiley.com The activity of this halogenase likely occurs while the growing peptide chain is still attached to the synthetase complex. wiley.com The absence of the apdC gene in some species, such as Dolichospermum lemmermannii CAWBG680, correlates with the lack of chlorinated anabaenopeptilide variants. environment.govt.nz
Enzymatic Domains and Their Catalytic Roles in Anabaenopeptilide Synthesis
Each module within the anabaenopeptilide synthetase is comprised of several key enzymatic domains that carry out specific catalytic functions. pnas.orgwiley.com The coordinated action of these domains ensures the correct selection, activation, and incorporation of amino acids into the growing peptide chain. mdpi.combiorxiv.org
The core functions of each NRPS module are performed by the adenylation (A), thiolation (T), and condensation (C) domains. mdpi.comnih.gov
Adenylation (A) Domain: This domain is responsible for recognizing and activating a specific amino acid substrate. mdpi.comnih.gov It catalyzes a two-step reaction, first adenylating the amino acid using ATP and then transferring it to the thiol group of the T domain. nih.gov The A domain acts as the primary gatekeeper for substrate specificity in the NRPS assembly line. rsc.org
Thiolation (T) Domain: Also known as the peptidyl carrier protein (PCP), this domain acts as a swinging arm that covalently tethers the activated amino acid and the growing peptide chain via a 4'-phosphopantetheine (B1211885) (Ppant) cofactor. acs.orgmdpi.com It transports the substrate between the different catalytic domains of the module. acs.org
Condensation (C) Domain: This domain catalyzes the formation of the peptide bond. mdpi.comnih.gov It facilitates the nucleophilic attack of the amino group of the amino acid on the downstream T domain onto the thioester-linked peptide chain of the upstream T domain. acs.org
The final release and cyclization of the anabaenopeptilide peptide is catalyzed by a thioesterase (TE) domain located at the C-terminus of the ApdD protein. wiley.comwiley.com
Formyltransferase-Like Regions Associated with ApdA
The initiation of anabaenopeptilide biosynthesis is marked by a unique feature within the first module of the ApdA protein. This region contains a domain with sequence similarity to formyltransferases. wiley.comoup.com Specifically, it resembles co-substrate formyl tetrahydrofolate-dependent methionyl-tRNA formyltransferases. oup.com This formyltransferase-like domain is responsible for the N-formylation of the initial amino acid, glutamine, which forms the side-chain of this compound. wiley.com This N-terminal modification is a crucial step in the biosynthetic pathway. The presence of this integrated formyltransferase domain is a distinctive characteristic of the anabaenopeptilide NRPS system. beilstein-journals.orgresearchgate.net
Biosynthetic Incorporation of Unique Structural Elements
The structure of this compound is characterized by the presence of unusual amino acid residues, which are incorporated through specialized enzymatic activities within the NRPS machinery.
Formation of the 3-Amino-6-hydroxy-2-piperidone (Ahp) Moiety
A hallmark of anabaenopeptilides and related cyanopeptolins is the presence of the non-proteinogenic amino acid 3-amino-6-hydroxy-2-piperidone (Ahp). wiley.combeilstein-journals.org While the precise enzymatic steps for Ahp formation remain to be fully elucidated, it is proposed that this moiety is derived from glutamine. wiley.comresearchgate.net The biosynthesis is thought to involve the condensation of a glutamine with a threonine residue, followed by a cyclization reaction. researchgate.net Although initially suggested to involve an N-methyltransferase-like activity for the ring closure, further phylogenetic analysis indicates that the Ahp-forming domains are distinct from typical glutamine elongation domains. researchgate.net The incorporation of Ahp is a key step in the formation of the cyclic core of the anabaenopeptilide molecule.
Genetic Engineering Approaches in Anabaenopeptilide Biosynthesis Studies
Genetic manipulation has been a powerful tool for investigating the biosynthesis of anabaenopeptilides and understanding the function of the genes involved.
Mutagenesis Strategies for Anabaenopeptilide Biosynthesis Disruption (e.g., apdA Gene Inactivation)
To confirm the role of the apd gene cluster in anabaenopeptilide production, gene inactivation experiments have been performed. A common strategy involves insertional mutagenesis, where a selectable marker, such as a chloramphenicol resistance gene, is inserted into a key biosynthetic gene, thereby disrupting its function. wiley.comnih.gov In the case of anabaenopeptilide biosynthesis in Anabaena 90, the apdA gene, which encodes the first two modules of the synthetase, including the formyltransferase-like domain, was targeted for inactivation. wiley.comnih.gov The successful insertion of the resistance cassette was confirmed by PCR amplification. wiley.comnih.gov This targeted gene knockout provides a direct method to abolish the production of the final peptide product and verify the function of the disrupted gene. nih.govnih.govspringernature.com
Impact of Gene Knockouts on Co-produced Peptide Profiles and Compensatory Mechanisms
Analysis of the apdA knockout mutant of Anabaena 90 revealed that the production of anabaenopeptilides was completely abolished. wiley.comnih.gov However, the mutant strain continued to produce other classes of peptides, such as microcystins and anabaenopeptins. wiley.comnih.gov Interestingly, the inactivation of anabaenopeptilide synthesis led to a notable increase in the production of anabaenopeptins. mdpi.comresearchgate.net This phenomenon suggests a compensatory mechanism within the cyanobacterial cell, where the metabolic resources, such as precursor amino acids and energy in the form of ATP, that would normally be channeled into anabaenopeptilide biosynthesis are redirected towards the synthesis of other co-produced peptides. researchgate.net This observation highlights the interconnectedness of different secondary metabolic pathways within a single organism.
Biological Activities and Molecular Mechanisms of Anabaenopeptilide 90a
Cellular Level Biological Effects (in vitro studies)
Detailed in vitro studies focusing specifically on the broader cellular effects of purified Anabaenopeptilide 90A are not extensively documented in the reviewed literature. The primary research focus has been on its molecular mechanism of enzyme inhibition. nih.gov For comparison, studies on other anabaenopeptins, such as Anabaenopeptin B, have shown a lack of cytotoxic effects against various cell lines even at high concentrations. encyclopedia.pub However, the direct attribution of specific cellular activities to this compound beyond enzyme inhibition requires further investigation.
Cytostatic and Cytotoxic Effects on Eukaryotic Cells
Currently, there is a significant lack of specific research data on the cytostatic (inhibiting cell growth) and cytotoxic (causing cell death) effects of purified this compound on eukaryotic cells. While studies have investigated the broader toxicological profiles of cyanobacterial blooms containing a mixture of peptides, including anabaenopeptilides, these findings cannot be directly and solely attributed to this compound. The complex interplay of various compounds in such mixtures makes it scientifically unsound to isolate the specific contribution of this compound to the observed cellular effects.
One study has noted that while some anabaenopeptins have been investigated for anticancer potential and showed no cytotoxic effects, the specific cytotoxicity of this compound has not been reported. Therefore, a comprehensive understanding of its potential to induce cell cycle arrest or apoptosis in eukaryotic cells awaits dedicated in vitro studies using the isolated compound.
Impact on Cytoskeletal Organization in Mammalian Cells
The influence of this compound on the cytoskeletal organization of mammalian cells is another area where specific scientific evidence is wanting. The cytoskeleton, composed of intricate networks of protein filaments such as actin and microtubules, is crucial for maintaining cell shape, motility, and division. Various natural compounds are known to target the cytoskeleton, leading to profound cellular changes.
However, no published research to date has specifically examined the effects of this compound on the integrity and dynamics of actin filaments or the microtubule network in mammalian cells. Consequently, it remains unknown whether this compound can induce cytoskeletal disruption, a mechanism often associated with the cytotoxic or cytostatic activity of other microbial metabolites.
Modulation of Inter- and Intracellular Communication Pathways
The ability of this compound to modulate communication pathways both between and within cells is a critical aspect of its potential bioactivity that is yet to be explored. Intercellular communication, often mediated by gap junctions, is vital for tissue homeostasis, and its disruption is linked to various pathological conditions. Intracellular signaling pathways, on the other hand, govern fundamental cellular processes.
While some cyanobacterial extracts have been shown to inhibit gap-junctional intercellular communication (GJIC), these studies have not isolated this compound as the causative agent. A study on the producing organism, Anabaena strain 90, did report that this compound exhibited a minor inhibitory activity (5.2%) against the enzyme trypsin. While this suggests a potential for enzyme interaction, it does not provide direct evidence of its role in modulating complex cellular communication pathways. The broader impact of this compound on key signaling cascades or its potential to interfere with gap junction functionality remains an open area for future research.
Ecological Functions and Evolutionary Significance
Proposed Roles in Cyanobacterial Defense Mechanisms
The production of bioactive peptides like anabaenopeptilides is considered a key adaptive strategy for cyanobacteria. nih.gov These compounds are often implicated in defense, helping the producing organism to thrive in complex microbial communities and under pressure from predation.
One of the leading hypotheses for the ecological role of anabaenopeptilides and related compounds is defense against various biological threats. nih.gov Cyanopeptides, through their potent inhibitory effects on essential enzymes like proteases, can act as a chemical deterrent. nih.govmdpi.com While direct studies on Anabaenopeptilide 90A are limited, the functional similarities to other cyanobacterial peptides, such as anabaenopeptins, suggest a potential protective role. nih.gov Anabaenopeptins, which often co-occur with anabaenopeptilides, have been theorized to function as a defense mechanism against parasites like chytrid fungi and pathogenic amoeba. nih.govnih.gov
This defensive capability is linked to their activity as protease inhibitors. By disrupting the digestive enzymes of zooplankton grazers or the parasitic machinery of fungi and amoebas, these peptides can reduce predation and infection pressure, thereby enhancing the survival of the cyanobacterial population. nih.gov
Allelopathy, the chemical inhibition of one organism by another, is a crucial factor in microbial competition for resources such as light and nutrients. mdpi.com Cyanotoxins and other bioactive peptides are proposed to function as allelopathic agents, suppressing the growth of competing phytoplankton, algae, and other bacteria. mdpi.com Although direct evidence pinpointing this compound as an allelopathic compound is not yet established, the general role of cyanobacterial secondary metabolites in structuring microbial communities suggests this as a plausible function. The release of such bioactive compounds can create a chemical environment that favors the producer cyanobacterium over its competitors.
Contributions to Aquatic Ecosystem Dynamics
The presence of this compound and other cyanopeptides during cyanobacterial blooms can have cascading effects on the broader aquatic ecosystem.
The production of bioactive peptides during large-scale cyanobacterial blooms can significantly alter aquatic food webs. High concentrations of these compounds can influence the behavior and survival of various organisms. Studies of freshwater bodies in Greece have detected cyanopeptides at high concentrations, with this compound being the only peptide found in some samples from Lake Mikri Prespa. nih.gov The presence of such high concentrations of bioactive compounds suggests a potential impact on the ecology and food web structure of these aquatic systems. nih.gov
By deterring grazing from less-resistant zooplankton species, these peptides can cause shifts in the grazer community composition. This selective pressure can favor tolerant species, altering the flow of energy and nutrients from primary producers (cyanobacteria) to higher trophic levels and fundamentally restructuring the aquatic food web.
Evolutionary Conservation and Plasticity of Anabaenopeptilide Biosynthetic Genes
This compound is synthesized by a large, modular enzyme complex known as a non-ribosomal peptide synthetase (NRPS). oup.comoup.com The genes encoding these enzymes are organized into clusters and their evolution provides insight into the diversity of cyanobacterial peptides.
The biosynthetic gene cluster for anabaenopeptilides in Anabaena strain 90 has been identified and characterized. nih.gov This provides a foundation for understanding its evolutionary trajectory.
| Gene | Number of Modules | Putative Function |
| apdA | 2 | Encodes the first two modules for amino acid activation and peptide bond formation; contains a formyltransferase-like domain at the N-terminus. nih.gov |
| apdB | 4 | Encodes four modules for amino acid activation and peptide bond formation; modules five and six contain methyltransferase-like domains. nih.gov |
| apdC | 0 | Located between modules six and seven; shows similarity to halogenase genes, potentially involved in chlorination. nih.govoup.com |
| apdD | 1 | Encodes the final module for amino acid activation and peptide bond formation. nih.gov |
This table summarizes the components of the anabaenopeptilide synthetase gene cluster in Anabaena strain 90.
Research on Anabaena strain 90, which produces microcystins, anabaenopeptins, and anabaenopeptilides, demonstrates the independence of these biosynthetic pathways. uva.nlresearchgate.net A mutant strain was created by inserting a resistance gene into the apdA gene, which is essential for anabaenopeptilide synthesis. nih.gov Mass spectrometry analysis confirmed that this mutant strain no longer produced anabaenopeptilides 90A and 90B. nih.gov Crucially, the production of other peptides, including microcystins and anabaenopeptins, was unaffected. nih.gov
This finding provides strong evidence that the gene clusters responsible for synthesizing different classes of peptides within a single organism operate and evolve independently. researchgate.net Studies on the gene clusters of other cyanopeptides, like anabaenopeptins and cyanopeptolins, further support this concept, showing distinct evolutionary histories that include horizontal gene transfer and recombination events that are independent of each other and of the organism's core phylogeny. frontiersin.orgasm.org This modularity and independent evolution allow cyanobacteria to rapidly generate a vast diversity of secondary metabolites, enhancing their adaptive capacity in various environments.
Research Methodologies for Anabaenopeptilide 90a Investigation
Isolation and Purification Techniques
The initial step in studying any natural product is its isolation in a pure form from the source organism. For Anabaenopeptilide 90A, this involves a systematic process of extraction and chromatographic separation to isolate it from a complex mixture of other metabolites, including microcystins and anabaenopeptins, also produced by Anabaena sp. 90. nih.gov
The general workflow begins with the extraction of cyanobacterial biomass, typically using aqueous organic solvents like methanol or acetic acid solutions, to create a crude extract containing a wide array of peptides and other compounds. nih.govresearchgate.net This extract is then subjected to a preliminary fractionation step using Solid-Phase Extraction (SPE). SPE cartridges with different sorbents, such as C18 (octadecyl-bonded silica) or hydrophilic-lipophilic-balanced (HLB) polymers, are used to separate compounds into fractions based on their polarity. nih.gov This step effectively reduces the complexity of the mixture and enriches the fraction containing the target anabaenopeptilides. nih.gov
Following initial fractionation, preparative High-Performance Liquid Chromatography (HPLC) is the primary technique for purifying this compound. This high-resolution separation method allows for the isolation of individual compounds from the enriched fractions.
A typical preparative HPLC setup for cyanopeptide purification involves a reversed-phase column, where separation is based on hydrophobicity. nih.gov The mobile phase usually consists of a gradient system of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA) to improve peak shape. nih.gov The process is meticulously monitored using a detector, such as a photodiode array (PDA) detector, which measures the absorbance of the eluting compounds at various wavelengths. nih.gov Fractions are collected at specific time intervals, and those containing the compound of interest are identified for further analysis. nih.gov
| Parameter | Typical Specification | Purpose |
| Column Type | Reversed-Phase (e.g., C18, Polar-RP) | Separates molecules based on hydrophobicity. |
| Mobile Phase A | Water with 0.05% TFA | The weaker solvent in the gradient. |
| Mobile Phase B | Acetonitrile with 0.05% TFA | The stronger solvent in the gradient. |
| Gradient | Increasing percentage of Mobile Phase B over time | To elute compounds with varying degrees of hydrophobicity. |
| Detection | Photodiode Array (PDA) | Monitors the elution of compounds by UV-Vis absorbance. |
| Fraction Collection | Automated or manual collection of eluent at specific times | To isolate the purified compound. |
Analytical and Structural Elucidation Approaches
Once purified, the precise chemical structure of this compound must be determined. This is accomplished using a suite of analytical techniques, with mass spectrometry being central to the process.
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of peptides like anabaenopeptilides. It provides highly accurate mass measurements and detailed fragmentation data that reveal the sequence of amino acids.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the analytical power of tandem mass spectrometry. nih.govresearchgate.net In this method, a sample is first separated by the LC system, and the eluting compounds are then introduced directly into the mass spectrometer. The instrument first measures the mass-to-charge ratio (m/z) of the intact peptide ion (MS1). This ion is then selected and fragmented, and the m/z of the resulting fragment ions are measured (MS/MS). nih.gov Analysis of the fragmentation pattern, which typically includes characteristic b- and y-ions from the cleavage of peptide bonds, allows for the de novo sequencing of the amino acid residues in the peptide chain. nih.gov This technique was crucial in confirming the absence of anabaenopeptilides in genetically modified mutants of Anabaena 90, thereby linking the compound to its biosynthetic genes. nih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another valuable technique, often used for rapid screening and profiling of peptides in complex mixtures. nih.gov While detailed fragmentation for sequencing is more commonly performed with LC-MS/MS, MALDI-TOF provides fast and accurate molecular weight determination, which is useful for quickly identifying the presence of known compounds in a sample. nih.govresearchgate.net
Molecular Genetic and Genomic Techniques
Understanding how Anabaena sp. 90 produces this compound requires delving into its genetic code. Molecular genetic and bioinformatic approaches are used to identify and analyze the biosynthetic gene cluster (BGC) responsible for the peptide's synthesis.
This compound is synthesized by large, multi-enzyme complexes called Non-Ribosomal Peptide Synthetases (NRPSs), which are encoded by a dedicated gene cluster. nih.gov Identifying this specific cluster within the cyanobacterium's genome is a key research objective.
The initial identification of the anabaenopeptilide synthetase (apd) gene cluster in Anabaena 90 was accomplished using the Polymerase Chain Reaction (PCR). nih.gov Researchers designed degenerate primers—mixtures of primers with sequence variations—based on highly conserved amino acid sequences found in known peptide synthetase genes from other organisms. nih.govnih.gov These primers were used to amplify fragments of the target genes from the genomic DNA of Anabaena 90. nih.gov The resulting PCR products served as probes to screen a genomic library and isolate the entire gene cluster. Once isolated, the complete DNA sequence of the cluster was determined, revealing four key genes involved in the biosynthesis: apdA, apdB, apdC, and apdD. nih.gov
With the full DNA sequence of the apd gene cluster, bioinformatic tools are used to predict the function of the encoded enzymes and reconstruct the biosynthetic pathway. frontiersin.orgnih.gov The gene sequence is analyzed to identify Open Reading Frames (ORFs) and to deduce the amino acid sequences of the resulting proteins. nih.gov
These protein sequences are then compared against databases of known proteins to identify conserved domains characteristic of NRPS enzymes. researchgate.netmdpi.com This analysis reveals the modular architecture of the synthetase enzymes, where each module is responsible for incorporating a specific amino acid into the growing peptide chain. nih.gov Key domains identified in the anabaenopeptilide synthetase include:
Adenylation (A) domains: Select and activate a specific amino acid. Bioinformatic tools can predict the substrate specificity of these domains, thus correlating the gene sequence with the peptide's structure. frontiersin.org
Thiolation (T) or Peptidyl Carrier Protein (PCP) domains: Covalently bind the activated amino acid.
Condensation (C) domains: Catalyze the formation of the peptide bond between amino acids. researchgate.net
Methyltransferase (M) domains: Add a methyl group to specific residues. nih.govresearchgate.net
Halogenase (H) domain: A putative halogenase gene (apdC) was identified, suggesting a potential for chlorination of a residue. nih.govoup.com
This bioinformatic analysis confirmed that the organization of the genes and their encoded domains in the apd cluster is co-linear with the structure of the anabaenopeptilide peptide, providing a clear genetic blueprint for its biosynthesis. nih.gov
| Gene | Encoded Modules/Domains | Predicted Function |
| apdA | 2 NRPS modules | Activation and incorporation of the first two amino acids. |
| apdB | 4 NRPS modules, including Methyltransferase domains | Activation and incorporation of four amino acids, with N-methylation. |
| apdC | Halogenase-like domain | Putative halogenation of an amino acid residue. |
| apdD | 1 NRPS module | Activation and incorporation of the final amino acid. |
Transcriptomic and Proteomic Profiling
Investigations into the biological role of this compound have utilized transcriptomic and proteomic approaches, primarily by studying its producer organism, the cyanobacterium Anabaena sp. strain 90. A key research strategy involves the comparison of the wild-type strain with a mutant strain deficient in anabaenopeptilide synthesis. This comparative analysis helps to elucidate the function of anabaenopeptilides within the cyanobacterium itself.
In a study involving an anabaenopeptilide-deficient mutant of Anabaena 90, it was observed that the absence of anabaenopeptilide production led to a compensatory increase in the concentration of other bioactive peptides, specifically anabaenopeptins. This finding suggests an interconnected regulatory network and potentially overlapping functions for these different classes of peptides within the organism.
Furthermore, transcriptomic analysis of Anabaena sp. strain 90 under conditions of phosphorus limitation revealed increased expression of gene clusters responsible for the biosynthesis of both anabaenopeptins and anabaenopeptilides. mdpi.com This indicates that environmental stressors can modulate the production of this compound at the transcriptional level. Proteomic studies comparing the wild-type and mutant strains under different environmental conditions can further reveal changes in protein expression profiles, offering deeper insights into the metabolic and regulatory pathways influenced by the presence of this compound. nih.gov
Concluding Remarks and Future Research Perspectives
Current Knowledge Gaps in Anabaenopeptilide 90A Research
Despite advances in the characterization of this compound, significant gaps in our knowledge remain. A primary unknown is the precise ecological function of this compound. While it is known to be a secondary metabolite, its specific role in the survival and interaction of Anabaena strain 90 with its environment is yet to be fully elucidated. nih.gov Although no definitive function has been assigned to anabaenopeptilides, research suggests they may have a linked function with other co-occurring peptides. nih.govnih.govresearchgate.net
The complete mechanism of action of this compound at a molecular level is another area that warrants further investigation. While some anabaenopeptins are known to be serine protease inhibitors, the specific targets and inhibitory activities of this compound are not fully characterized. nih.gov Early research indicated that this compound exhibits trypsin inhibition. nih.gov
Furthermore, the full spectrum of environmental factors that regulate the production of this compound is not completely understood. Studies have shown a correlation between its production and light and phosphate (B84403) levels, but other abiotic and biotic factors may also play a significant role. nih.gov The interplay between the biosynthesis of this compound and other secondary metabolites, such as microcystins and anabaenopeptins, produced by Anabaena strain 90, is another complex area that requires more in-depth research to understand potential synergistic or antagonistic interactions. nih.gov
Emerging Methodologies for Comprehensive Analysis
The comprehensive analysis of this compound and other cyanobacterial peptides is being revolutionized by emerging analytical techniques. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) have become indispensable tools for the structural elucidation and quantification of these complex molecules. mdpi.comchimia.ch Techniques such as liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) are crucial for identifying and characterizing new variants of cyanopeptides from environmental samples. nih.govmdpi.com
Beyond structural analysis, advanced mass spectrometry techniques are being employed to delve into the functional aspects of these compounds. Quantitative proteomics can provide insights into the cellular responses to the presence of this compound, helping to identify its molecular targets. theses.cz Cross-linking mass spectrometry (XL-MS) is another powerful tool that can be used to study the interactions of this compound with proteins and other molecules within the cell. theses.cz
The integration of genomics and transcriptomics with metabolomics, often referred to as "multi-omics," offers a holistic approach to understanding the biosynthesis and regulation of this compound. Transcriptomic analysis, for instance, can identify the genes involved in the biosynthetic pathway and how their expression is influenced by environmental cues. nih.govsemanticscholar.org This integrated approach will be pivotal in filling the knowledge gaps identified in the previous section.
Potential for Further Exploration of Biosynthetic Diversity and Ecological Roles
The biosynthetic pathway of this compound offers a fertile ground for future research. The gene cluster responsible for its synthesis in Anabaena strain 90, which includes the genes apdA, apdB, apdC, and apdD, has been identified. nih.govresearchgate.netoup.comoup.com Further exploration of this gene cluster and its regulation can provide insights into the enzymatic machinery responsible for the unique structural features of this depsipeptide. Understanding the genetic basis of its production can also open avenues for biosynthetic engineering to produce novel analogues with potentially enhanced or different bioactivities.
The ecological role of this compound is intrinsically linked to its interaction with the surrounding environment and other organisms. Studies have demonstrated that its production is influenced by environmental factors such as light intensity and phosphate concentration, with the highest concentrations observed under high light and phosphate levels. nih.gov This suggests a role in adapting to specific environmental niches.
The co-occurrence of this compound with other potent cyanotoxins like microcystins and anabaenopeptins in Anabaena strain 90 points towards a complex interplay of these compounds in the cyanobacterium's ecological strategy. nih.govnih.govresearchgate.net Future research should focus on unraveling these interactions and their combined effect on the ecosystem, including their potential roles in defense against predators, in allelopathic interactions with other microorganisms, or in symbiotic relationships. The vast structural diversity observed in the broader family of anabaenopeptins, driven by mechanisms such as horizontal gene transfer, suggests that a similar diversity may exist for anabaenopeptilides, which remains a largely unexplored area. nih.gov
Q & A
Basic Research Questions
Q. How do environmental factors such as phosphorus availability influence the production of Anabaenopeptilide 90A in cyanobacterial strains?
- Methodological Answer : Experimental designs should involve controlled cultivation of cyanobacterial strains (e.g., Anabaena sp. 90) under varying phosphorus concentrations, light intensities, and temperatures. Quantification of this compound can be performed using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). Studies indicate that phosphorus limitation significantly upregulates peptide production, as observed in Anabaena sp. 90, where transcript levels of biosynthetic gene clusters increase under low-phosphate conditions .
Q. What analytical challenges are associated with the identification and quantification of this compound using chromatographic techniques?
- Methodological Answer : this compound co-elutes with Anabaenopeptin B during HPLC analysis, complicating quantification. To mitigate this, researchers should optimize chromatographic gradients or employ tandem mass spectrometry (MS/MS) for structural differentiation. For example, single isotopic protonated molecular mass (M+H) data (e.g., 1111 Da for Anabaenopeptilide 90B) can distinguish overlapping peaks (Table 1, ). Advanced techniques like two-dimensional chromatography may also improve resolution.
Q. What structural features distinguish this compound from other cyanobacterial peptides like anabaenopeptins?
- Methodological Answer : this compound belongs to the depsipeptide family, characterized by a cyclic structure with ester bonds and lacking the ureido linkage present in anabaenopeptins. Structural elucidation requires nuclear magnetic resonance (NMR) for ring topology analysis and MS for molecular mass determination. Comparative studies with Anabaenopeptilide 90B (a structural analog) highlight differences in side-chain residues and bioactivity .
Advanced Research Questions
Q. What genomic and transcriptomic approaches are utilized to elucidate the biosynthetic pathways of this compound?
- Methodological Answer : Researchers can analyze the non-coding region downstream of the apdC gene (involved in halogenation) and upstream of apdD in Anabaena sp. 90 to identify regulatory elements. Phylogenetic analysis of conserved sequences in the biosynthetic gene cluster (BGC) can reveal evolutionary relationships. Transcriptomic profiling under phosphorus-limited conditions shows upregulated BGC expression, linking environmental stress to peptide synthesis .
Q. How can researchers experimentally determine the ecological role of this compound in cyanobacterial communities?
- Methodological Answer : Functional assays include protease inhibition studies to test bioactivity, co-cultivation experiments to assess competitive advantages, and gene knockout models to disrupt this compound production. For example, comparative growth rates of wild-type and mutant strains under nutrient stress can clarify its role in microbial interactions .
Q. What strategies resolve data discrepancies when correlating this compound production with environmental variables across studies?
- Methodological Answer : Standardize growth conditions (e.g., light, temperature) and quantification protocols to minimize variability. Integrate multi-omics data (transcriptomics, metabolomics) to identify confounding factors. Inter-laboratory validation using reference strains (e.g., Anabaena sp. 90) ensures reproducibility. Critical evaluation of methodologies, such as HPLC-MS calibration and peak integration, is essential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
